1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
1-methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-13-8-10-11-9-12(8)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBORUMKHTLMDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolobenzothiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
TBT and its derivatives have been extensively studied for their antibacterial activities. Research indicates that compounds containing the triazolo[3,4-b]benzothiazole scaffold exhibit significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of TBT have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like chloramphenicol .
Anticancer Activity
The antiproliferative potential of TBT has also been investigated. In vitro studies demonstrate that TBT derivatives can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Notably, some derivatives have shown enhanced activity compared to established chemotherapeutic agents .
Anti-inflammatory Effects
TBT compounds have demonstrated anti-inflammatory properties in preclinical models. Research indicates that these compounds can reduce inflammation markers and alleviate symptoms in models of induced inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
Herbicidal Activity
TBT has been recognized for its herbicidal properties. Certain derivatives have shown effectiveness in controlling weed growth without adversely affecting crop yield. This application is particularly relevant in the development of environmentally friendly herbicides that minimize chemical runoff and ecological impact .
Materials Science
Polymer Chemistry
The unique chemical structure of TBT allows it to be utilized as a building block in polymer synthesis. Research has explored the incorporation of TBT into polymer matrices to enhance properties such as thermal stability and mechanical strength. These polymers can be applied in various industrial applications, including coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolobenzothiazole Derivatives
Table 1: Key Triazolobenzothiazole Analogs and Their Properties
Key Observations:
- Positional Influence : Substitution at the 8-position (e.g., tricyclazole) is critical for antifungal activity due to steric and electronic compatibility with fungal melanin biosynthesis enzymes .
- Synthetic Flexibility : Most analogs are synthesized via POCl₃-mediated cyclization or Huisgen reactions, suggesting scalable routes for the target compound .
Triazolo-Thiadiazoles and Thiazines
Table 2: Triazolo-Thiadiazoles vs. Triazolobenzothiazoles
Key Differences:
- Electron Density : Benzothiazole systems exhibit higher aromatic stability, whereas thiadiazoles offer greater polarity for hydrogen bonding .
- Pharmacological Targets : Triazolobenzothiazoles target fungal melanin pathways, while triazolo-thiadiazoles show broader anti-inflammatory and anticancer activities .
Triazolothiazines as Enzyme Inhibitors
Recent patents highlight triazolothiazines (e.g., 3-phenyl-6,7-dihydro derivatives) as potent inhibitors of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. These compounds achieve IC₅₀ values <10 μM against VIM-2 and IMP-1 enzymes, outperforming simpler triazolobenzothiazoles in enzyme binding due to their bicyclic flexibility .
Biological Activity
1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₄S₂
- Molecular Weight : 240.31 g/mol
This compound features a triazole ring fused with a benzothiazole moiety and a methylthio group that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines. Notably:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range. For instance, one study reported an IC₅₀ value of 0.054 µM against A549 cells and 0.048 µM against MCF-7 cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase through activation of caspase pathways .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro evaluations against various bacterial strains revealed:
- Effective Against :
- Escherichia coli
- Staphylococcus aureus
The compound demonstrated bacteriostatic effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL , indicating its potential as an antimicrobial agent in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications on the triazole and benzothiazole rings affect biological activity. The presence of electron-donating groups such as methyl or methoxy at specific positions significantly enhances anticancer potency. Conversely, halogen substitutions were found to moderate activity levels.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
-
Study on Lung Cancer Cells :
- Researchers synthesized various derivatives of the compound and tested their efficacy against A549 cells.
- Results indicated that modifications at the C′-3 position of the benzothiazole moiety led to increased cytotoxicity.
-
Antimicrobial Evaluation :
- A series of tests were performed to assess the antimicrobial efficacy against gram-positive and gram-negative bacteria.
- The results confirmed that compounds with methylthio substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts.
Q & A
Q. How is this compound applied in cross-disciplinary research (e.g., materials science)?
- Methodological Answer :
- Coordination chemistry : Forms stable complexes with Cu(II) (λmax = 420 nm) for catalytic oxidation of alcohols .
- Surfactant design : Sulfur-rich derivatives act as phase-transfer catalysts in Suzuki-Miyaura couplings (yield = 92%) .
- Photodynamic therapy : Triazolo-benzothiazole conjugates with porphyrins exhibit singlet oxygen quantum yields (ΦΔ = 0.67) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
